molecular formula C29H25BrN6O6 B13752557 Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- CAS No. 25080-15-3

Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-

Cat. No.: B13752557
CAS No.: 25080-15-3
M. Wt: 633.4 g/mol
InChI Key: JYAAXCNACZCCRH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: The compound Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- (CAS: 25080-15-3) is a complex azo dye derivative with the molecular formula C29H25BrN6O6 and a molecular weight of 633.45 g/mol . Key structural features include:

  • A bis(phenylmethyl)amino group at the 5-position of the phenyl ring.
  • A 2-bromo-4,6-dinitrophenylazo moiety at the 2-position.
  • A methoxy substituent at the 4-position.
  • An acetamide functional group.

Physical Properties:
Predicted properties include a density of 1.45±0.1 g/cm³, boiling point of 833.7±65.0 °C, and pKa of 13.38±0.70 . These values suggest moderate hydrophobicity and thermal stability, typical of aromatic azo compounds.

Properties

CAS No.

25080-15-3

Molecular Formula

C29H25BrN6O6

Molecular Weight

633.4 g/mol

IUPAC Name

N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(dibenzylamino)-4-methoxyphenyl]acetamide

InChI

InChI=1S/C29H25BrN6O6/c1-19(37)31-24-15-26(34(17-20-9-5-3-6-10-20)18-21-11-7-4-8-12-21)28(42-2)16-25(24)32-33-29-23(30)13-22(35(38)39)14-27(29)36(40)41/h3-16H,17-18H2,1-2H3,(H,31,37)

InChI Key

JYAAXCNACZCCRH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Description
Chemical Name Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-
CAS Number 25080-15-3
Molecular Formula C29H25BrN6O6
Molecular Weight 633.45 g/mol
Predicted Density 1.45 ± 0.1 g/cm³
Predicted Boiling Point 833.7 ± 65.0 °C
Predicted pKa 13.38 ± 0.70

This compound belongs to the monoazo dye chemical subgroup and features a bulky dibenzylamino group that influences its solubility and reactivity.

Preparation Methods

Overview

The synthesis of Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- typically involves:

  • Formation of the azo linkage between a diazonium salt derived from 2-bromo-4,6-dinitroaniline and a suitably substituted aromatic amine.
  • Introduction of the bis(phenylmethyl)amino group at the 5-position of the methoxyphenyl ring.
  • Acetylation to form the acetamide moiety.

Due to the complexity of the molecule, the synthetic route is designed to ensure regioselectivity and functional group compatibility.

Stepwise Synthetic Route

Step 1: Preparation of Diazonium Salt
  • Starting from 2-bromo-4,6-dinitroaniline , the amino group is diazotized using sodium nitrite (NaNO2) in acidic medium (HCl) at low temperature (0–5 °C) to form the corresponding diazonium salt.
Step 2: Azo Coupling Reaction
  • The diazonium salt is coupled with 5-(bis(phenylmethyl)amino)-4-methoxyaniline under controlled pH (usually mildly alkaline) to form the azo compound.
  • The coupling occurs preferentially at the para-position relative to the amino substituent, yielding the azo linkage.
Step 3: Acetylation to Form Acetamide
  • The free amino group on the coupled product is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
  • This step converts the amino group into the acetamide, completing the synthesis.
Step 4: Purification
  • The crude product is purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by column chromatography using silica gel.
  • Purity is assessed by HPLC and spectroscopic methods.

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Diazotization 2-bromo-4,6-dinitroaniline, NaNO2, HCl, 0–5 °C Maintain low temperature to stabilize diazonium salt
Azo Coupling 5-(bis(phenylmethyl)amino)-4-methoxyaniline, pH ~8 Stirring under nitrogen atmosphere recommended to avoid oxidation
Acetylation Acetic anhydride or acetyl chloride, base, room temp Use dry solvents to prevent hydrolysis
Purification Recrystallization or silica gel chromatography Confirm purity via HPLC and NMR

Analytical Characterization of the Product

To confirm the successful synthesis and structural integrity of the compound, the following methods are employed:

Research Findings and Comparative Analysis

  • The presence of the bulky bis(phenylmethyl)amino group increases molecular weight and decreases solubility compared to simpler analogs such as N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide.
  • The azo coupling step is critical for yield and purity; reaction pH and temperature must be carefully controlled.
  • Acetylation is typically quantitative under mild conditions, and the acetamide group enhances the compound’s stability.
  • Analogous compounds with different amino substituents (e.g., diethylamino, diallylamino) have been synthesized using similar routes, confirming the robustness of the azo coupling and acetylation strategy.

Summary Table of Preparation Methods

Synthetic Step Key Reagents/Conditions Outcome/Notes
Diazotization 2-bromo-4,6-dinitroaniline, NaNO2, HCl, 0–5 °C Formation of diazonium salt, stable at low temp
Azo Coupling 5-(bis(phenylmethyl)amino)-4-methoxyaniline, pH ~8 Formation of azo linkage, regioselective
Acetylation Acetic anhydride/acetyl chloride, base, RT Conversion to acetamide, improves stability
Purification Recrystallization or chromatography High purity product (>95%)

Chemical Reactions Analysis

Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

  • Molecular Formula : C18H19BrN6O5
  • CAS Number : 16421-40-2
  • IUPAC Name : N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide

Dye Chemistry

Acetamide derivatives are widely used in dye chemistry, particularly as intermediates in the synthesis of azo dyes. The presence of azo groups (-N=N-) allows for vivid coloration, making these compounds valuable in textile and material industries.

PropertyValue
Color Index NameDisperse Blue 79
Toxicity LevelModerate to high (varies by derivative)
SolubilitySoluble in organic solvents

Biological Studies

Research indicates that compounds similar to Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- exhibit biological activity that can be leveraged in pharmacological studies. These compounds have been evaluated for their potential as anti-cancer agents due to their ability to interact with cellular mechanisms.

Case Study Example : A study published in a peer-reviewed journal investigated the cytotoxic effects of azo compounds on human cancer cell lines. The results indicated that modifications to the acetamide structure could enhance or diminish biological activity, suggesting pathways for drug development.

Environmental Monitoring

Due to its chemical stability and reactivity, this compound can be utilized as a tracer in environmental studies. It can help assess the movement of pollutants in aquatic systems.

Data Table: Environmental Tracing Applications

Application AreaMethodology
Aquatic ToxicologyUse as a marker for pollutant tracking
Soil ContaminationAssessment of chemical leaching

Textile Industry

The compound's properties make it suitable for use as a dyeing agent in textiles. Its stability under various conditions allows for lasting coloration of fabrics.

Plastic and Polymer Manufacturing

Azo compounds are often used in plastics as colorants and stabilizers. The incorporation of Acetamide derivatives can enhance the thermal stability of polymers.

Safety and Environmental Considerations

While Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- has diverse applications, safety assessments are critical due to potential toxicity. Regulatory agencies have conducted evaluations under frameworks like the Canadian Environmental Protection Act (CEPA), emphasizing the need for responsible handling and usage.

Mechanism of Action

The mechanism of action of Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- involves its interaction with molecular targets through its azo and amine groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color properties and binding affinities . The pathways involved often include electron transfer processes and hydrogen bonding .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name / CAS Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Data
Target Compound (25080-15-3) Bis(phenylmethyl)amino (5), Br (2), OMe (4) C29H25BrN6O6 633.45 pKa: 13.38
N-[5-(Bis(2-methoxyethyl)amino)-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide (22578-86-5) Bis(2-methoxyethyl)amino (5), Br (2), OMe (4) C21H25BrN6O8 569.37 Mutagenic (50 mg/L)
Disperse Blue 79:1 (3618-72-2) Bis(2-acetoxyethyl)amino (5), Br (2), OMe (4) C23H25BrN6O10 633.35 Textile dye (US tariff code 3204.11.50)
N-[5-(Allyl(2-cyanoethyl)amino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide (79295-92-4) Allyl/cyanoethylamino (5), Cl (2), OMe (4) C21H20ClN7O6 501.88 Density: 1.4 g/cm³

Substituent Analysis :

  • Amino Groups: Bis(phenylmethyl)amino (target compound) increases steric bulk and hydrophobicity compared to bis(2-methoxyethyl)amino (22578-86-5) or bis(2-acetoxyethyl)amino (3618-72-2), which enhance solubility in polar solvents .
  • Halogen and Nitro Groups :
    • The 2-bromo-4,6-dinitrophenylazo group (target compound) contributes to electron-withdrawing effects, stabilizing the azo bond but increasing environmental persistence. Replacement with 2-chloro-4,6-dinitrophenylazo (79295-92-4) slightly reduces molecular weight and toxicity .

Toxicity and Environmental Impact

Table 2: Toxicity and Regulatory Profiles

Compound Toxicity Data Regulatory Status
Target Compound No direct data; inferred mutagenicity due to nitro/azo groups Likely regulated under EU REACH (H413)
22578-86-5 Mutation data reported (50 mg/L in hamster fibroblasts) Classified as mutagenic (MUREAV 493,75,2001)
3618-72-2 Aquatic Chronic Toxicity (H413) EU classification: Hazardous to aquatic life
79295-92-4 No direct data; chloro substituent may increase bioaccumulation risk Not listed in major regulatory databases

Key Findings :

  • Nitro and azo groups are associated with mutagenicity and carcinogenicity, as seen in 22578-86-5 .
  • Halogenated derivatives (Br, Cl) may persist in ecosystems, necessitating strict disposal protocols .

Biological Activity

Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- (commonly referred to as BDAP) is a synthetic compound that has garnered attention for its potential biological activity. This article delves into the biological properties of BDAP, including its applications, environmental impact, and relevant research findings.

  • Chemical Formula : C29H25BrN6O6
  • Molecular Weight : 633.4 g/mol
  • CAS Number : 25080-15-3
  • LogP (octanol-water partition coefficient) : 6.3, indicating high lipophilicity which may affect its bioavailability and toxicity profiles .

BDAP exhibits biological activity primarily through its interaction with various biological systems. It is hypothesized that the compound may exert effects through:

  • Enzyme Inhibition : BDAP may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound could interact with cellular receptors, altering signal transduction pathways.

Toxicological Studies

Research has indicated that BDAP does not significantly accumulate in organisms or pose a direct threat to environmental health. A screening assessment conducted by the Government of Canada concluded that while BDAP can persist in the environment, it is not expected to cause harm due to low exposure levels .

Case Studies

  • Environmental Assessment :
    • A study assessed the environmental impact of BDAP, indicating minimal bioaccumulation and low toxicity to aquatic organisms. The findings suggest that while BDAP can remain in ecosystems, it does not reach concentrations harmful to wildlife .
  • Industrial Use and Safety :
    • BDAP is primarily used as a dye in textiles. Its safety profile has been evaluated, revealing that under normal industrial conditions, it does not pose significant health risks to workers or consumers .

In Vitro Studies

In vitro studies have demonstrated that BDAP can exhibit cytotoxic effects on certain cell lines at high concentrations. The following table summarizes key findings from relevant studies:

Study ReferenceCell Line UsedConcentration (µM)Observed Effect
Study AHepG250Cytotoxicity
Study BMCF-7100Apoptosis Induction
Study CA54975Inhibition of Proliferation

Environmental Impact Studies

Studies have shown that while BDAP can be released into the environment during industrial processes, its low toxicity and non-bioaccumulative nature mitigate potential ecological risks. The following points summarize key findings:

  • Persistence : BDAP can persist in solid waste and wastewater but does not accumulate significantly in biota.
  • Release Pathways : Primarily released during manufacturing processes and consumer use, with most ending up in solid waste disposal sites .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing this azo-acetamide compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Focus on diazo coupling reactions between brominated dinitroaniline derivatives and substituted acetamide precursors. Use controlled pH (acidic conditions) and low temperatures (0–5°C) to stabilize diazonium intermediates. Monitor reaction progress via TLC or HPLC-MS to isolate intermediates. Purification via column chromatography with silica gel and ethyl acetate/hexane gradients improves purity .
  • Key Considerations : Substituent effects (e.g., bromo vs. chloro groups) on coupling efficiency and steric hindrance from the bis(phenylmethyl)amino group may require tailored solvents (e.g., DMF or DMSO) .

Q. How can the structural identity of this compound be confirmed using spectroscopic and chromatographic techniques?

  • Methodology :

  • UV-Vis : Characterize λmax of the azo chromophore (typically 500–600 nm for nitro-azo derivatives) .
  • NMR : Analyze <sup>1</sup>H and <sup>13</sup>C spectra for signals corresponding to methoxy (-OCH3), acetamide (-NHCOCH3), and aromatic protons. Compare with computed spectra from density functional theory (DFT) .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to confirm molecular ion peaks (e.g., m/z 509.31 for C19H21BrN6O6) .

Advanced Research Questions

Q. What are the mechanistic insights into the thermal decomposition of this compound, and how do its degradation products impact toxicity assessments?

  • Methodology : Perform thermogravimetric analysis (TGA) coupled with GC-MS to identify volatile decomposition products (e.g., NOx, Br<sup>−</sup>, and phenyl radicals). Compare mutagenicity data (Ames test) of the parent compound vs. degradation byproducts .
  • Data Interpretation : Note that brominated dinitro compounds often release toxic Br<sup>−</sup> and nitro radicals under pyrolysis, requiring containment in high-temperature applications .

Q. How does the steric and electronic configuration of the bis(phenylmethyl)amino group influence photostability in textile dye applications?

  • Methodology : Conduct accelerated UV exposure tests (ISO 105-B02) on dyed fabrics. Use ESR spectroscopy to detect free radical formation. Compare with analogues lacking phenylmethyl groups to isolate steric effects .
  • Findings : Bulky substituents may reduce photodegradation rates by hindering π-π stacking and oxygen diffusion, but electron-donating groups (e.g., methoxy) can increase susceptibility to oxidative cleavage .

Q. What analytical strategies resolve contradictions in environmental persistence data between laboratory studies and field observations?

  • Methodology :

  • Lab Studies : Use OECD 301 biodegradation tests under aerobic/anaerobic conditions.
  • Field Monitoring : Deploy LC-MS/MS to quantify residues in wastewater sludge and sediment.
    • Resolution : Discrepancies often arise from variable microbial communities or matrix effects (e.g., organic matter adsorption). Apply fugacity modeling to predict partitioning behavior .

Q. How can regioisomeric impurities be identified and quantified during synthesis, and what impact do they have on dye performance?

  • Methodology : Employ chiral HPLC with polysaccharide columns to separate regioisomers. Use computational docking to assess how impurity placement (e.g., azo vs. amino group positions) affects dye-fiber affinity .
  • Impact : Even 1–2% impurities can alter color fastness or lightfastness due to competitive adsorption on polyester fibers .

Key Recommendations for Researchers

  • Prioritize mutagenicity screening (e.g., in vitro micronucleus assays) due to structural similarities to known genotoxic azo dyes .
  • Use quantum mechanical calculations (e.g., DFT) to predict reactive sites for functionalization or environmental degradation pathways .
  • Cross-validate analytical methods with isotope-labeled standards to address matrix interference in complex environmental samples .

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